physicochemical properties of 3,9-Diazaspiro[5.5]undecan-2-one
physicochemical properties of 3,9-Diazaspiro[5.5]undecan-2-one
An In-depth Technical Guide to the Physicochemical Properties of 3,9-Diazaspiro[5.5]undecan-2-one
Introduction
The spirocyclic scaffold is a privileged structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity and three-dimensional complexity to molecules. This often leads to improved binding affinity and selectivity for biological targets.[1] Within this class, the 3,9-diazaspiro[5.5]undecane core, a dipiperidine system spiro-fused at a single carbon, has emerged as a versatile framework for the development of novel therapeutics targeting a range of diseases, including viral infections, central nervous system disorders, and metabolic conditions.[1][2][3]
This technical guide focuses on a specific derivative, 3,9-Diazaspiro[5.5]undecan-2-one . We will provide a comprehensive analysis of its core physicochemical properties, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior. This document is intended for researchers, scientists, and drug development professionals, offering both foundational data and the experimental context necessary for its application in a research setting. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes computed data from reliable databases and outlines the standard methodologies required for empirical validation.
Chemical Identity and Molecular Structure
The unique three-dimensional arrangement of the 3,9-diazaspiro[5.5]undecane core, featuring two interconnected piperidine rings, provides a rigid structure that can precisely orient functional groups for interaction with biological targets.[1] The introduction of a lactam (a cyclic amide) at the 2-position adds a key hydrogen bond donor and acceptor site, significantly influencing its potential biological interactions and physicochemical characteristics.
Chemical Structure:
Figure 1: Chemical Structure of 3,9-Diazaspiro[5.5]undecan-2-one.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 3,9-diazaspiro[5.5]undecan-2-one | (Depositor-Supplied)[4] |
| CAS Number | 867006-20-0 | [4] |
| Molecular Formula | C₉H₁₆N₂O | [4] |
| Molecular Weight | 168.24 g/mol | [4] |
| Canonical SMILES | C1CNCCC12CCNC(=O)C2 | [4] |
| InChI Key | IAXNSRPALMNQBY-UHFFFAOYSA-N |[4] |
Core Physicochemical Properties
The physicochemical profile of a compound is fundamental to its success as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME). The properties for 3,9-Diazaspiro[5.5]undecan-2-one, largely based on high-quality computational models, are summarized below.
Table 2: Summary of Physicochemical Properties | Property | Value (Computed) | Significance in Drug Development | Source | | :--- | :--- | :--- | :--- | | XLogP3 | -0.2 | Indicates good hydrophilicity, which can correlate with higher aqueous solubility but potentially lower membrane permeability. |[4] | | Topological Polar Surface Area (TPSA) | 41.1 Ų | Suggests excellent potential for oral bioavailability and cell permeability (typically, TPSA < 140 Ų is desired). |[4] | | Hydrogen Bond Donors | 2 | The two N-H groups can participate in hydrogen bonding with biological targets, contributing to binding affinity. |[4] | | Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the two nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and target interaction. |[4] | | Rotatable Bond Count | 0 | The rigid spirocyclic system has zero rotatable bonds, which minimizes the entropic penalty upon binding to a target, potentially increasing potency. |[5] | | Physical State | Solid | Expected based on its molecular weight and hydrogen bonding capacity.[6][7] | | Storage Conditions | 2-8°C, inert atmosphere | Recommended for maintaining chemical stability.[8] |
Spectroscopic Characterization (A Predictive Approach)
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the N-H and C=O groups.
Table 3: Predicted Characteristic IR Absorptions
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Characteristics |
|---|---|---|---|
| Secondary Amine/Amide (N-H) | Stretch | 3350-3180 | Moderate to strong, potentially broad peak. |
| Alkyl (C-H) | Stretch | 3000-2850 | Strong, sharp peaks characteristic of sp³ C-H bonds.[9] |
| Lactam (C=O) | Stretch | 1680-1650 | Strong, sharp absorption, characteristic of a cyclic amide. |
| Amine/Amide (N-H) | Bend | 1640-1550 | Moderate absorption. |
| Alkyl (C-H) | Bend | 1470-1350 | Moderate bending (scissoring and rocking) vibrations.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the methylene (-CH₂-) protons of the two piperidine rings. The diastereotopic nature of the protons on the rings will likely result in complex splitting patterns. The two N-H protons would appear as broad signals that are exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the unique carbon atoms. A key signal will be the carbonyl carbon of the lactam, expected to appear significantly downfield (approx. 170-180 ppm). The spiro carbon atom will also have a characteristic chemical shift.
Methodologies for Experimental Property Determination
To move beyond computational predictions, rigorous experimental validation is required. The following section details standard, self-validating protocols for determining critical physicochemical properties.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
Causality: The shake-flask method (OECD Guideline 105) is the gold-standard for determining the aqueous solubility of a compound. It establishes a thermodynamic equilibrium between the solid-state compound and its saturated solution, providing a definitive solubility value that is critical for predicting oral absorption and formulating dosing solutions.
Experimental Workflow:
Figure 2: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Prepare a buffer solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).
-
Incubation: Add an excess amount of solid 3,9-Diazaspiro[5.5]undecan-2-one to a vial containing the buffer. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Validation: The presence of solid material at the end of the experiment validates that a saturated solution was maintained throughout.
Protocol for Determining Lipophilicity (LogP)
Causality: Lipophilicity, commonly expressed as the partition coefficient (LogP) between octanol and water, is a critical parameter that governs a drug's ability to cross biological membranes. The shake-flask method is a reliable way to measure this property.
Step-by-Step Methodology:
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium between the two phases.
-
Partitioning: Dissolve a known amount of 3,9-Diazaspiro[5.5]undecan-2-one in one of the phases (typically the one in which it is more soluble). Add the second phase to create a biphasic system.
-
Equilibration: Agitate the mixture vigorously for several hours to allow the compound to partition between the two layers until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each layer using a suitable analytical technique like HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Layer]).
Relevance in Medicinal Chemistry and Drug Development
While direct biological activity data for 3,9-Diazaspiro[5.5]undecan-2-one is sparse, the broader diazaspiro[5.5]undecane class has shown significant promise. Derivatives have been investigated as:
-
GABA-A Receptor Antagonists: The rigid scaffold is suitable for designing ligands that can modulate ion channels.[3]
-
CCR5 Antagonists: Certain derivatives have been developed as potent antagonists for the CCR5 receptor, a key target in HIV therapy.[1]
-
METTL3 Inhibitors: More complex derivatives of 1,4,9-Triazaspiro[5.5]undecan-2-one have been developed as potent and selective inhibitors of the METTL3 enzyme, a target in oncology.[10][11]
The make it an attractive starting point or fragment for drug discovery. Its low TPSA and moderate hydrophilicity (XLogP ~ -0.2) place it in a favorable region of chemical space for developing orally bioavailable drugs.[4] The presence of a lactam and a secondary amine provides handles for synthetic modification, allowing chemists to explore structure-activity relationships (SAR) by introducing various substituents at the N9 position.[2]
Conclusion
3,9-Diazaspiro[5.5]undecan-2-one is a spirocyclic compound with a promising physicochemical profile for applications in medicinal chemistry. Its rigid framework, combined with favorable computed properties for drug-likeness, makes it an intriguing scaffold for further investigation. This guide has consolidated the available data and provided a clear roadmap for the experimental validation of its key properties. The synthesis and empirical characterization of this molecule and its derivatives are warranted to fully explore its potential in developing next-generation therapeutics.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,9-Diazaspiro[5.5]undecan-2-one | C9H16N2O | CID 22975668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,9-Diazaspiro[5.5]undecane | C9H18N2 | CID 22291191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aablocks.com [aablocks.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
